molecular formula C9H7N3OS B11896006 5-(Thiazol-5-yl)nicotinamide CAS No. 1346687-54-4

5-(Thiazol-5-yl)nicotinamide

Cat. No.: B11896006
CAS No.: 1346687-54-4
M. Wt: 205.24 g/mol
InChI Key: NFOCGDCFPHEXNB-UHFFFAOYSA-N
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Description

5-(Thiazol-5-yl)nicotinamide is a heterocyclic compound that features a thiazole ring attached to a nicotinamide moiety. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry . Nicotinamide, a form of vitamin B3, is essential for various biological functions, including DNA repair and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazol-5-yl)nicotinamide typically involves the formation of the thiazole ring followed by its attachment to the nicotinamide moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-(Thiazol-5-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Thiazol-5-yl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Thiazol-5-yl)nicotinamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nicotinamide moiety can participate in redox reactions, influencing cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiazol-5-yl)nicotinamide is unique due to its combined thiazole and nicotinamide structure, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its individual components .

Properties

CAS No.

1346687-54-4

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

5-(1,3-thiazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C9H7N3OS/c10-9(13)7-1-6(2-11-3-7)8-4-12-5-14-8/h1-5H,(H2,10,13)

InChI Key

NFOCGDCFPHEXNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)N)C2=CN=CS2

Origin of Product

United States

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